molecular formula C11H18N4O2 B1477471 2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one CAS No. 2098068-75-6

2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Cat. No.: B1477471
CAS No.: 2098068-75-6
M. Wt: 238.29 g/mol
InChI Key: BUTYRBKQOYEEDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

New derivatives of imidazo [1,5- a ]pyrimidine have been synthesized by cyclization of in situ generated 1 H -imidazol-4 (5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .


Molecular Structure Analysis

The Inchi Code for a similar compound, 2-amino-5-methyl-6,7-dihydropyrazolo [1,5-a]pyrazin-4 (5H)-one, is 1S/C7H10N4O/c1-10-2-3-11-5 (7 (10)12)4-6 (8)9-11/h4H,2-3H2,1H3, (H2,8,9) .


Chemical Reactions Analysis

The discovered conversion of imidazo [1,5- a ]pyrimidine core into 3 H -imidazo [4,5- b ]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including pyrazolines and pyrazines, serve as crucial scaffolds in synthetic chemistry for developing a wide range of heterocyclic compounds with potential applications in pharmaceuticals, dyes, and materials science. The reactivity of these compounds allows for the creation of various derivatives with enhanced chemical and biological properties. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives highlights the utility of these molecules in synthesizing diverse heterocyclic structures under mild reaction conditions, demonstrating the potential for novel transformations and applications in dye and drug synthesis (Gomaa & Ali, 2020).

Role in Drug Discovery and Therapeutic Applications

Compounds like pyrazolines have been extensively studied for their pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The synthetic strategies for pyrazoline derivatives emphasize their importance in developing new anticancer agents, reflecting a broader interest in utilizing heterocyclic scaffolds for therapeutic purposes (Ray et al., 2022).

Contributions to Food Chemistry and Safety

Research into heterocyclic aromatic amines (HAs) formed in cooked meats elucidates the relationship between diet and cancer risk, underscoring the relevance of chemical synthesis and transformation studies for public health. The formation and fate of such compounds in food processing and their metabolic activation pathways offer insights into potential etiologic agents in human cancers, highlighting the importance of understanding the chemistry of heterocyclic compounds in food science (Snyderwine, 1994).

Advanced Materials and High Energy Density Materials (HEDM)

The exploration of azine energetic compounds, including pyrazine derivatives, in the field of energetic materials demonstrates the application of heterocyclic chemistry in developing propellants and explosives. These studies provide a foundation for utilizing heterocyclic compounds in creating materials with improved performance characteristics for industrial and defense applications (Yongjin & Shuhong, 2019).

Properties

IUPAC Name

2-amino-1-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-5-15-10(3-9(13-15)7-17-2)6-14(8)11(16)4-12/h3,8H,4-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTYRBKQOYEEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)COC)CN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 2
2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 3
2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 5
2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

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